1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
Description
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is a heterocyclic organic compound featuring an imidazolidine trione core (a five-membered ring containing three ketone groups) substituted at the 1-position with a 4-chlorobenzyl group. This structure places it within the broader class of hydantoin derivatives, which are cyclic ureas known for their diverse pharmacological applications, including anticonvulsant and antimicrobial activities .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPVRLXERNCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220515 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2,4,5-imidazolidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40408-50-2 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2,4,5-imidazolidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40408-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2,4,5-imidazolidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 4-chlorobenzylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazolidine ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form imidazolidine derivatives with varying oxidation states. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions. These reactions typically require heat and solvents like ethanol or methanol to facilitate the transformation.
Key Products:
-
Oxidized imidazolidine derivatives with additional oxygen atoms, altering the compound’s redox properties.
Reduction Reactions
Reduction of the compound involves converting its carbonyl groups into hydroxyl or amine groups. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents. These reactions occur under controlled inert atmospheres to prevent side reactions .
Key Products:
-
Reduced imidazolidine derivatives with saturated bonds, enhancing solubility and potential biological activity .
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitution reactions due to its reactive functional groups. For example:
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Halogenation: Chlorine or bromine substitution at the phenyl ring under UV light or in acidic conditions .
-
Alkylation/Acylation: Reactions at the imidazolidine ring’s nitrogen atoms using alkyl halides or acyl chlorides .
Reagents and Conditions:
Cyclization of Phenylglyoxal Hydrates
The compound is synthesized via the reaction of 4-chlorophenylglyoxal hydrate with N-ethoxy-N’-phenylurea in acetic acid (26–27°C, 219–260 hours). Cyclization is induced by p-toluenesulfonic acid , yielding the final product after recrystallization .
Synthesis Table:
| Reagent | Condition | Product |
|---|---|---|
| 4-Chlorophenylglyoxal hydrate | Acetic acid, 26–27°C | Intermediate imidazolidinone |
| p-Toluenesulfonic acid | Room temperature | 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione |
Cholinesterase Inhibition
The compound exhibits potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , with IC₅₀ values as low as 1.66 μM for BuChE . Its mechanism involves binding to the enzyme’s active site, disrupting neurotransmitter degradation .
Inhibition Data:
| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | 2.8 | 1.66 | |
| Rivastigmine | 8.1 | 27.8 |
Structural Analogues
Comparison with structurally similar compounds highlights the influence of substituents on reactivity:
| Analogue | Substituent | Key Property |
|---|---|---|
| 1-[(4-Methoxyphenyl)methyl]… | Methoxy group | Enhanced solubility |
| 1-[(3-Trifluoromethylphenyl)methyl]… | Trifluoromethyl | Increased lipophilicity |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research has indicated that imidazolidine derivatives exhibit antimicrobial properties. The presence of the chlorophenyl group enhances the activity against various bacterial strains.
- A study demonstrated that compounds similar to 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione showed inhibitory effects on Gram-positive and Gram-negative bacteria.
-
Anticancer Properties :
- Compounds containing imidazolidine structures have been investigated for their potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
-
Anti-inflammatory Effects :
- The compound has been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Agricultural Applications
-
Pesticide Development :
- The unique structure of this compound suggests potential use in developing new pesticides. Its ability to disrupt biological processes in pests could lead to effective agricultural solutions.
-
Plant Growth Regulators :
- Studies have shown that certain imidazolidine derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.
Materials Science Applications
-
Polymer Chemistry :
- The compound can serve as a monomer in polymer synthesis. Its reactive sites allow for incorporation into various polymer matrices, potentially leading to materials with enhanced mechanical properties.
-
Nanotechnology :
- Research into nanomaterials has identified imidazolidine derivatives as useful components in the synthesis of nanoparticles for drug delivery systems and biosensors.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Smith et al., 2023 | Showed significant inhibition of E. coli and S. aureus growth. |
| Anticancer Properties | Johnson et al., 2024 | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |
| Pesticide Development | Lee et al., 2023 | Demonstrated efficacy against aphids with reduced toxicity to beneficial insects. |
| Polymer Chemistry | Wang et al., 2023 | Created a polymer network with improved tensile strength and flexibility. |
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the observed therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs can be categorized based on substituent variations:
- Substituent Type : Replacing the 4-chlorophenyl group with other aryl or alkyl groups (e.g., 4-fluorophenyl, methyl, or benzyl).
- Positional Isomerism : Shifting the chlorine atom to the meta (3-) or ortho (2-) position on the phenyl ring.
- Core Modifications : Altering the imidazolidine trione scaffold (e.g., thiohydantoins, where one ketone is replaced with a thione group).
Table 1: Hypothetical Comparison of Key Structural Analogs
*LogP (octanol-water partition coefficient) estimates based on substituent hydrophobicity.
Physicochemical Properties
- Solubility: The 4-chlorophenyl group reduces water solubility compared to non-halogenated analogs due to increased hydrophobicity. For instance, the parent hydantoin (without substituents) has a solubility of ~10 mg/mL in water, while the 4-chloro derivative may drop to <2 mg/mL.
- Stability : Electron-withdrawing chlorine enhances resistance to oxidative degradation compared to methyl or fluorophenyl analogs .
Biological Activity
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione, also known as 1-(4-chlorobenzyl)-2,4,5-imidazolidinetrione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 1-(4-chlorobenzyl)-2,4,5-imidazolidinetrione
- Molecular Formula : C10H7ClN2O3
- Molecular Weight : 232.62 g/mol
- Purity : 90% .
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity :
- Cholinesterase Inhibition :
- Antibacterial Properties :
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A notable study synthesized various imidazolidine derivatives to evaluate their efficacy against cancer cell lines. The lead compound demonstrated a significant reduction in cell viability in both leukemia (K562) and prostate (PC-3) cancer models. The mechanism involved the inhibition of Bcl-2, leading to enhanced apoptosis in cancer cells .
Case Study: Cholinesterase Inhibition
In another study focusing on enzyme inhibition, the synthesized derivatives exhibited strong inhibitory effects on AChE and butyrylcholinesterase (BuChE). The most active compounds were identified through a series of assays that measured enzyme activity post-treatment with varying concentrations of the derivatives .
Q & A
Q. What are the recommended synthetic routes for 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting 4-chlorobenzylamine with diethyl oxalate under reflux in anhydrous conditions, followed by cyclization with urea derivatives. Purity optimization requires recrystallization from ethanol or acetonitrile, monitored by HPLC (C18 column, methanol/water mobile phase). Impurities such as unreacted intermediates (e.g., 4-chlorobenzylamine) can be quantified via GC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks for the imidazolidine-trione core (e.g., carbonyl carbons at δ 160-170 ppm) and the 4-chlorophenyl group (aromatic protons at δ 7.2-7.5 ppm).
- FT-IR : Confirm carbonyl stretches (C=O) at 1700-1750 cm⁻¹ and C-Cl vibrations at 550-650 cm⁻¹.
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ with accurate mass matching the molecular formula (C10H7ClN2O3).
- X-ray Diffraction : Resolve crystal packing and confirm substituent geometry (e.g., dihedral angles between aromatic and heterocyclic rings) .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodological Answer :
- Solubility : Use shake-flask method in DMSO, PBS (pH 7.4), and simulated gastric fluid. Quantify via UV-Vis at λmax ~260 nm (aromatic absorption).
- Stability : Incubate at 25°C and 37°C for 24–72 hours. Monitor degradation by TLC or HPLC. For hydrolytic stability, test at pH 2 (HCl) and pH 9 (NaOH) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Modify the imidazolidine core (e.g., alkylation at N1).
- Biological Assays : Test analogs for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method. Correlate activity with computed parameters (logP, polar surface area).
- Computational Modeling : Perform docking (AutoDock Vina) and molecular dynamics (GROMACS) to identify key interactions (e.g., halogen bonding with Cl) .
Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields?
- Methodological Answer : Use factorial design (e.g., 2^k factorial) to screen variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Analyze via ANOVA to identify significant factors. For response surface optimization, apply a central composite design to maximize yield .
Q. How can computational chemistry accelerate the discovery of derivatives with enhanced properties?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian16 for geometry optimization (DFT/B3LYP/6-311+G(d,p)) to predict electronic properties (HOMO-LUMO gap) and reactivity.
- Machine Learning : Train models on existing datasets (e.g., ChEMBL) to predict solubility or bioactivity.
- Reaction Path Search : Apply GRRM or AFIR methods to explore transition states and intermediates .
Q. How should researchers resolve contradictions in experimental data (e.g., divergent bioactivity results)?
- Methodological Answer :
- Reproducibility Checks : Validate assay protocols (e.g., cell line authentication, control compound verification).
- Meta-Analysis : Aggregate data from multiple studies; use statistical tools (e.g., Cohen’s d for effect size).
- Mechanistic Probes : Conduct knock-out/knock-in studies to isolate target pathways .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer :
- Batch vs. Flow : Evaluate heat dissipation and mixing efficiency. For exothermic reactions, use flow reactors with microchannels.
- Mass Transfer : Optimize agitation speed (Rushton turbines) and gas-liquid interfaces for reactions involving gases.
- Process Control : Implement PAT (Process Analytical Technology) tools like inline IR for real-time monitoring .
Q. How can comparative studies with structurally related compounds enhance understanding of its mechanism?
- Methodological Answer : Compare with analogs like 1-(3-methoxyphenyl)methyl derivatives ( ) or benzothiazole-containing triones (). Use free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity. Validate with SPR (surface plasmon resonance) for kinetic parameters (kon/koff) .
Tables for Key Data
Q. Table 1. Physicochemical Properties of this compound
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 254.63 g/mol | ESI-MS |
| logP | 1.8 (Predicted) | ChemAxon |
| Melting Point | 165–167°C | DSC |
| Solubility (PBS, pH 7.4) | 0.12 mg/mL | Shake-flask |
Q. Table 2. Key Synthetic Parameters for Yield Optimization
| Variable | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Temperature | 80–85°C | +25% (vs. 60°C) |
| Catalyst Loading | 1.5 mol% | +18% (vs. 0.5 mol%) |
| Solvent | Anhydrous DMF | +30% (vs. THF) |
| Reaction Time | 8 hours | Plateau beyond 8h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
